molecular formula C19H24N2O6S B11126538 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide

Cat. No.: B11126538
M. Wt: 408.5 g/mol
InChI Key: LOWKUHYOFNZLIO-UHFFFAOYSA-N
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Description

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both sulfonyl and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the sulfonyl group: This step involves the reaction of 3,4-dimethoxyphenyl with a sulfonyl chloride in the presence of a base to form the sulfonyl intermediate.

    Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the ethoxyphenylamine reacts with the sulfonyl intermediate.

    Coupling with alaninamide: The final step involves coupling the sulfonyl-ethoxyphenyl intermediate with alaninamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-N~2~-(3-fluorobenzyl)isoleucinamide
  • N-(2,5-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N~2~-(3-methoxybenzyl)alaninamide

Uniqueness

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C19H24N2O6S/c1-5-27-16-9-7-6-8-15(16)20-19(22)13(2)21-28(23,24)14-10-11-17(25-3)18(12-14)26-4/h6-13,21H,5H2,1-4H3,(H,20,22)

InChI Key

LOWKUHYOFNZLIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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